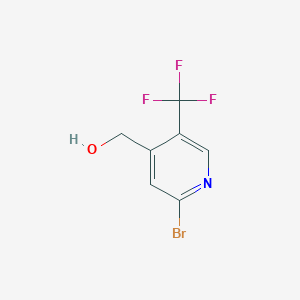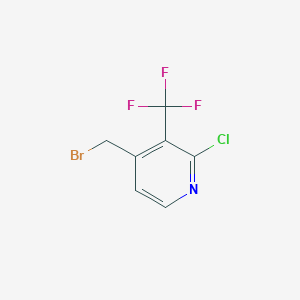
3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
“3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline” is an organic compound with the molecular formula C11H13BrF3N . It has a molecular weight of 296.13 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline”, can be synthesized through a bromination process . This involves the reaction of N,N-dimethyl-3-(trifluoromethyl)aniline with 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in dichloromethane at temperatures between -10° and 0° .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a diethylamine group .Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and Nonlinear Optical Materials
- Application : Studies on similar compounds, like 4-bromo-3-(trifluoromethyl)aniline, have focused on vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These analyses are essential for understanding the molecular structure and properties.
- Significance : Such studies are pivotal in the development of nonlinear optical (NLO) materials, which are used in various photonic and optoelectronic applications.
- Source : (Revathi et al., 2017)
Pharmaceutical Impurity Analysis
- Application : Techniques like LC-SPE/NMR have been utilized to identify and characterize unknown impurities in compounds closely related to 3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline.
- Significance : This process is crucial in the drug development stage, ensuring the safety and effectiveness of pharmaceuticals.
- Source : (Harča et al., 2016)
Epoxy Systems and Water Resistance
- Application : Studies have examined derivatives of aniline, including those with trifluoromethyl groups, for use in epoxy systems. The focus is on improving water resistance and understanding the behavior of these systems during water ageing.
- Significance : This research contributes to the development of advanced materials with enhanced durability and performance in various environmental conditions.
- Source : (Johncock & Tudgey, 1983)
Organic Synthesis
- Application : Various studies have explored the synthesis of compounds structurally similar to this compound. These include methods for halogenation and bromination of aromatic amines.
- Significance : These synthetic processes are fundamental in creating a wide range of organic compounds used in pharmaceuticals, agrochemicals, and other industrial applications.
- Source :
- (Fox et al., 2003)
- (Staudt et al., 2022)
Wirkmechanismus
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, it may participate in the transmetalation step, where it could potentially transfer its aryl group to a palladium catalyst .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, this compound could influence the formation of carbon-carbon bonds .
Pharmacokinetics
As a research chemical, its bioavailability and pharmacokinetic profile would likely depend on factors such as formulation, route of administration, and individual patient characteristics .
Result of Action
As a component in Suzuki–Miyaura coupling reactions, its primary result of action could be the formation of new carbon-carbon bonds .
Biochemische Analyse
Biochemical Properties
3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine and trifluoromethyl groups are particularly reactive, allowing it to form strong bonds with specific enzymes and proteins. These interactions can lead to the inhibition or activation of these biomolecules, affecting their function and activity .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the phosphorylation state of certain proteins, thereby modulating signal transduction pathways. Additionally, it can affect the transcription of specific genes, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The trifluoromethyl group can also interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and affecting protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant changes in cell signaling pathways and gene expression. Toxic or adverse effects, such as cell death or tissue damage, may occur at very high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. For example, it may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism .
Eigenschaften
IUPAC Name |
3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N/c1-3-16(4-2)10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUXUGHZNFAHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















